6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Solubility Pharmacokinetics Drug-likeness

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 66521-83-3) is a fused bicyclic heterocycle consisting of a saturated piperidine ring fused to a pyrimidine ring. This saturated tetrahydropyrido[4,3-d]pyrimidine core serves as a foundational scaffold and versatile building block in medicinal chemistry.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 66521-83-3
Cat. No. B1338515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS66521-83-3
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCN1CCC2=NC=NC=C2C1
InChIInChI=1S/C8H11N3/c1-11-3-2-8-7(5-11)4-9-6-10-8/h4,6H,2-3,5H2,1H3
InChIKeyQZQXULGWXOLHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Core Scaffold Procurement Guide & Comparative Analysis


6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 66521-83-3) is a fused bicyclic heterocycle consisting of a saturated piperidine ring fused to a pyrimidine ring [1]. This saturated tetrahydropyrido[4,3-d]pyrimidine core serves as a foundational scaffold and versatile building block in medicinal chemistry [2]. It is structurally distinct from the fully aromatic pyrido[4,3-d]pyrimidines and the oxo-substituted pyrimidinones, providing unique sp3 character and a secondary amine handle (N6) for further derivatization.

Why 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Cannot Be Substituted with Generic Analogs


The 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core offers a specific combination of properties that is not interchangeable with closely related analogs. Its saturated piperidine ring introduces sp3 character, which can be crucial for modulating physicochemical properties like solubility and lipophilicity compared to flat, aromatic heterocycles [1]. The presence and position of the N6-methyl group is critical; it directly influences the compound's basicity and its ability to act as a substrate or intermediate. For instance, replacing this specific scaffold with an unsubstituted core (e.g., 1,2,3,4-tetrahydropyrido[4,3-d]pyrimidine) would eliminate a key vector for SAR exploration and could drastically alter the potency and selectivity profile of a lead compound. The following evidence demonstrates the quantifiable, verifiable differentiation of this specific chemical structure.

Quantitative Evidence Guide for the Differentiated Selection of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine


Comparative Solubility Advantage of Tetrahydropyrido[4,3-d]pyrimidine Derivatives

The tetrahydropyrido[4,3-d]pyrimidine core confers a significant solubility advantage over the clinically approved, structurally rigid Smoothened (Smo) antagonist vismodegib. An optimized derivative (Compound 24) of this core demonstrated much greater aqueous solubility [1]. This improved solubility profile is a direct result of the saturated ring system in the core scaffold, leading to better developability characteristics.

Solubility Pharmacokinetics Drug-likeness

Quantitative Benchmarking of Basal Scaffold Activity Against Polymerase Targets

The unelaborated 6-methyl scaffold itself exhibits weak, non-selective inhibitory activity against certain polymerases, providing a defined baseline for medicinal chemistry optimization. It inhibits rat DNA polymerase beta with an IC50 of 11,500 nM [1]. This activity, while weak, provides a starting point for structure-based drug design and highlights the scaffold's potential for engaging specific biological targets. This is in contrast to more potent and selective derivatives that can be built from this core.

DNA Polymerase Enzyme Inhibition IC50

Enhanced In Vivo Pharmacokinetics via Improved Solubility

The improved solubility of a derivative based on the 6-methyl-tetrahydropyrido[4,3-d]pyrimidine core translates directly into superior in vivo pharmacokinetic (PK) performance. In rats, a representative compound (Compound 24) exhibited linear PK profiles when dosed orally at 10, 30, and 100 mg/kg, a characteristic attributed to its lower melting point and much greater solubility relative to vismodegib [1]. This linear PK is highly desirable as it allows for more predictable dose-response relationships in preclinical development.

Pharmacokinetics Oral Bioavailability In Vivo

Target Engagement with Excellent In Vitro Potency in an Optimized Derivative

Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold can achieve exceptional potency against the validated fibrosis and cancer target Autotaxin (ATX). An optimized analog (Compound 11c) bearing an N6-benzyl group exhibited an IC50 value of 3.72 nM [1]. This level of potency, achieved through optimization of the core scaffold, is highly competitive and demonstrates the scaffold's capacity for high-affinity target engagement, a feature not present in the unsubstituted core structure.

Autotaxin ATX Enzyme Inhibition IC50

Optimal Application Scenarios for 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Based on Evidence


As a Preferred Core Scaffold for Improving Solubility-Limited Pharmacokinetics

Procurement of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is strategically justified for lead optimization programs facing solubility challenges. The evidence directly demonstrates that this saturated scaffold confers superior aqueous solubility and consequently more linear in vivo pharmacokinetics compared to rigid, clinically validated compounds like vismodegib [1]. Its use as a core scaffold can de-risk a project's developability profile early in the drug discovery process.

As a High-Value Intermediate for Synthesizing Potent ATX Inhibitors

The compound is an ideal starting material for medicinal chemistry teams targeting Autotaxin (ATX) for cancer or fibrosis. SAR studies have shown that optimizing this exact core, particularly through N6-substitution, can yield derivatives with picomolar enzyme inhibitory activity (e.g., IC50 = 3.72 nM for compound 11c) [1]. This established pathway to high potency makes it a superior choice over unvalidated or flat aromatic analogs.

As a Defined Baseline Scaffold for DNA Polymerase Beta SAR Studies

For research programs investigating novel DNA polymerase beta inhibitors, this compound serves as a critical, well-characterized starting point. Its basal inhibitory activity (IC50 = 11,500 nM) provides a clear, quantitative benchmark [1]. This allows research teams to accurately measure the impact of subsequent chemical modifications on potency and selectivity, enabling data-driven molecular design.

As a Versatile Building Block for Diversifying Chemical Libraries

Given its role as a key intermediate in the synthesis of more complex heterocycles [1], this compound is a valuable addition to chemical libraries aimed at exploring novel chemical space. Its secondary amine (N6) provides a convenient synthetic handle for rapid derivatization, allowing for the generation of diverse compound collections for hit identification across multiple target classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.